molecular formula C15H13NO2S B2685751 3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one CAS No. 797780-50-8

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one

Cat. No.: B2685751
CAS No.: 797780-50-8
M. Wt: 271.33
InChI Key: PWFRUVAXYCWKLC-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of other chemicals and materials, contributing to the production of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethylamine: Similar in structure but lacks the benzothiazole ring.

    1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the phenoxyethyl group but have different core structures.

Uniqueness

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one is unique due to the presence of both the benzothiazole ring and the phenoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Overview

3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one is a member of the benzothiazole family, which is characterized by its heterocyclic structure containing both sulfur and nitrogen. Compounds in this class have garnered attention due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of substituted phenols with benzothiazole derivatives. The general synthetic pathway typically involves:

  • Step 1 : Reacting a substituted phenol with a halogenated ethyl amine.
  • Step 2 : Condensing the resulting product with a benzothiazole derivative.

This synthesis allows for the introduction of various substituents that can modulate the biological activity of the final compound.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)14.0 ± 0.5
MCF-7 (Breast)26.2 ± 0.9
CCRF-CEM (Leukemia)12.0 ± 2.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular migration pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains, including resistant pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus16
Klebsiella pneumoniae32
Enterococcus faecium32

The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, positioning it as a promising candidate for further development in antimicrobial therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The benzothiazole moiety can inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may affect various receptors that regulate apoptosis and cell cycle progression.

Case Studies

A notable case study explored the effects of this compound on breast cancer cell lines. The study found that exposure to different concentrations resulted in a dose-dependent decrease in cell viability, highlighting its potential as an effective therapeutic agent against breast cancer.

Additionally, another study focused on its antimicrobial properties against resistant strains of bacteria. The results indicated that even at low concentrations, the compound was effective in inhibiting bacterial growth, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

3-(2-phenoxyethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFRUVAXYCWKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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